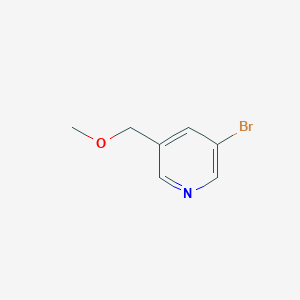

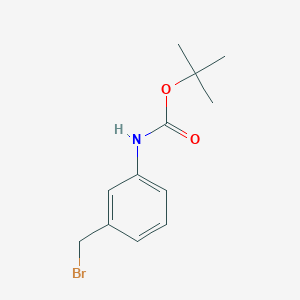

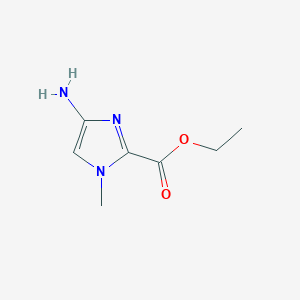

![molecular formula C11H15Cl2NO2 B179635 4-[1-Chloro-2-(methylamino)ethyl]phenyl acetate hydrochloride CAS No. 14593-25-0](/img/structure/B179635.png)

4-[1-Chloro-2-(methylamino)ethyl]phenyl acetate hydrochloride

描述

Compound A, also known as 2-(4-acetoxyphenyl)-2-chloro-N-methylethylammonium chloride, is a selective glucocorticoid receptor modulator. It has been extensively studied for its anti-inflammatory and anti-cancer properties. Unlike traditional glucocorticoids, Compound A exhibits a unique mechanism of action that minimizes adverse effects while retaining therapeutic efficacy .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Compound A involves several steps. Initially, 4-acetoxyphenyl is reacted with 2-chloro-N-methylethylamine under controlled conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to a specific temperature and maintained for a set duration to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of Compound A is scaled up using large reactors and automated systems. The process involves precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is purified using techniques like crystallization and chromatography .

化学反应分析

Types of Reactions

Compound A undergoes various chemical reactions, including:

Oxidation: In the presence of oxidizing agents, Compound A can be converted into its corresponding oxide.

Reduction: Reducing agents can convert Compound A into its reduced form.

Substitution: Compound A can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents like chlorine and bromine are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Compound A may yield an oxide derivative, while reduction could produce a more saturated compound .

科学研究应用

Compound A has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study selective glucocorticoid receptor modulation.

Biology: Investigated for its role in modulating immune responses and inflammation.

Medicine: Explored as a potential therapeutic agent for inflammatory diseases and certain cancers.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control .

作用机制

Compound A exerts its effects by selectively modulating the glucocorticoid receptor. Unlike traditional glucocorticoids, it prevents receptor dimerization and shifts receptor activity towards transrepression rather than transactivation. This selective modulation results in anti-inflammatory effects with fewer metabolic side effects. The molecular targets include nuclear factor-kappa B and other transcription factors involved in inflammation .

属性

IUPAC Name |

[4-[1-chloro-2-(methylamino)ethyl]phenyl] acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2.ClH/c1-8(14)15-10-5-3-9(4-6-10)11(12)7-13-2;/h3-6,11,13H,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKMYTPCPAWZWII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(CNC)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431632 | |

| Record name | 4-[1-CHLORO-2-(METHYLAMINO)ETHYL]PHENYL ACETATE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14593-25-0 | |

| Record name | Phenol, 4-(1-chloro-2-(methylamino)ethyl)-, 1-acetate, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014593250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[1-CHLORO-2-(METHYLAMINO)ETHYL]PHENYL ACETATE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Compound A (2-(4-acetoxyphenyl)−2-chloro-N-methylethylammonium-chloride) interact with the glucocorticoid receptor (GR)?

A1: Compound A binds reversibly to the glucocorticoid receptor (GR), but with a lower affinity than dexamethasone. [] Unlike dexamethasone, Compound A does not promote GR dimerization, a key step in the classic mechanism of GR-mediated gene transactivation. [] This unique binding mode contributes to its distinct pharmacological profile.

Q2: Does Compound A affect the hypothalamic-pituitary-adrenal (HPA) axis like classic glucocorticoids?

A2: Unlike dexamethasone, Compound A treatment in a mouse model of experimental autoimmune encephalomyelitis (EAE) did not result in hyperinsulinemia or suppression of the HPA axis. [] This suggests a potential for reduced systemic side effects compared to traditional glucocorticoids.

Q3: What is the molecular formula and weight of Compound A?

A3: The molecular formula of Compound A is C12H17Cl2NO2, and its molecular weight is 278.17 g/mol.

Q4: Is there any spectroscopic data available for Compound A?

A4: While the provided research articles don't include detailed spectroscopic data, they mention the use of 1H NMR spectroscopy to study the stability of Compound A in buffered solutions. [] This technique revealed the rapid decomposition of Compound A into aziridine intermediates.

Q5: Have computational methods been used to study Compound A?

A5: Yes, virtual docking analysis has been employed to understand how Compound A interacts with the ligand-binding domains of the androgen receptor (AR) and GR. [] Results indicate that Compound A shares binding cavities with their respective hormones and forms hydrogen bonds with similar amino acids.

Q6: How do structural modifications of Compound A affect its activity?

A6: The research primarily focuses on Compound A itself. Information regarding specific structural modifications and their impact on activity, potency, or selectivity is not provided in the articles. Further research is needed to explore the SAR of this compound class.

Q7: What is known about the stability of Compound A?

A7: 1H NMR spectroscopy has shown that Compound A dissolved in buffered solutions decomposes rapidly into aziridine intermediates, which are known to have pro-apoptotic properties. [] This decomposition could potentially limit its in vivo application. Further research on stabilizing formulations would be beneficial.

Q8: What is the in vivo efficacy of Compound A in inflammatory disease models?

A8: Compound A demonstrates therapeutic benefits in several in vivo models:

- Experimental autoimmune encephalomyelitis (EAE): CpdA significantly ameliorated EAE severity, reduced leukocyte infiltration in the spinal cord, and suppressed pro-inflammatory cytokine production. [, ]

- Type 1 diabetes: Research indicates a protective effect of CpdA in a pharmacological model of type 1 diabetes in mice. []

Q9: What in vitro models have been used to study the effects of Compound A?

A9: Researchers have utilized various in vitro models, including:

- Primary cells: Peripheral blood mononuclear cells (PBMCs), fibroblasts, human umbilical vein endothelial cells (HUVECs), T cells, macrophages, primary microglial cells, synovial fibroblasts, chondrocytes, and osteoblasts. [, , , , , , , , ]

- Cell lines: K562, CEM, Granta, HT-29, CaCo-2, IEC-6, KKU-100, KKU-055, KKU-213, LNCaP, LNCaP-GR, DU145, PC3, RWPE-1, INS-1, RINm5F, SVHUC, and MLO-Y4 cells. [, , , , , , , , , , , ]

Q10: What are the potential side effects of Compound A?

A10: While Compound A exhibits a promising safety profile in some aspects, concerns remain:

- Apoptosis Induction: High-dose Compound A administration proved lethal in mice, and it induced apoptosis in various cell types in vitro, even in the absence of GR. [] This toxicity seems to be linked to its decomposition into aziridine intermediates.

- Limited Therapeutic Window: The therapeutic window for Compound A appears to be narrow, with a risk of toxicity at higher doses. []

Q11: Has Compound A demonstrated any mutagenic properties?

A11: Ames testing, which assesses a compound's ability to induce mutations in bacteria, indicated that Compound A did not exhibit mutagenic effects across a wide range of concentrations (10-9-10-4 M). [, ]

Q12: What analytical techniques have been employed in Compound A research?

A12: A variety of methods have been used to characterize and study Compound A, including:

- ELISA: To measure cytokine and chemokine levels. [, , , ]

- Quantitative PCR (qPCR): To assess gene expression changes. [, , , , , , ]

- Western Blotting: To analyze protein expression and phosphorylation. [, , , , , ]

- Flow Cytometry: To determine cell cycle distribution and apoptosis. [, , , ]

- Chromatin Immunoprecipitation (ChIP): To study protein-DNA interactions. []

- Immunofluorescence Microscopy: To visualize protein localization within cells. [, , , ]

- 1H NMR Spectroscopy: To analyze the stability and decomposition products of Compound A. []

Q13: What is the historical context of Compound A discovery?

A13: Compound A is a synthetic analog of a hydroxyphenyl aziridine precursor identified in the Namibian shrub Salsola tuberculatiformis Botschantzev. [, ] Its discovery stemmed from the search for novel anti-inflammatory agents with an improved safety profile compared to traditional glucocorticoids.

Q14: What fields of research are impacted by Compound A?

A14: Compound A research spans various disciplines, including:

- Immunology: Exploring its effects on immune cells and inflammatory responses. [, , , , , , ]

- Oncology: Investigating its potential as an anti-cancer agent, particularly in prostate and bladder cancer. [, , , , ]

- Endocrinology: Studying its interactions with the GR and AR and its impact on hormone-regulated pathways. [, , , , , , ]

- Pharmacology: Characterizing its mechanism of action, pharmacokinetics, and potential therapeutic applications. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B179563.png)

![ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B179568.png)